molecular formula C15H11BrN4O2S B2701859 N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE CAS No. 899752-14-8

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2701859
CAS No.: 899752-14-8
M. Wt: 391.24
InChI Key: PZIFTQKWAKQPHG-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen. The molecule’s core structure includes a 1,3,4-oxadiazole ring substituted with a pyridin-4-yl moiety at the 5-position and a sulfanyl-acetamide chain at the 2-position. Its synthesis likely follows routes common to oxadiazole derivatives, such as cyclization of thiosemicarbazides or oxidative desulfurization of thiadiazoles .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c16-11-1-3-12(4-2-11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIFTQKWAKQPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyridinyl group: The oxadiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the bromophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s structure is defined by:

  • 4-Bromophenyl group : Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen atoms, contributing to π-π stacking interactions and metabolic stability.

Bond lengths in analogous acetamide derivatives (e.g., N-(4-bromophenyl)acetamide) show slight variations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in related structures), which may impact conformational stability .

Comparison with Similar Compounds

Anti-inflammatory Oxadiazole Derivatives

Compounds with 1,3,4-oxadiazole cores and bromophenyl/chlorophenyl substituents exhibit notable anti-inflammatory activity. For example:

Compound Name Substituents Biological Activity (% Inhibition) Reference
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl, propan-3-one 59.5% (at 20 mg/kg)
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 3,4-Dimethoxyphenyl, propan-3-one 61.9% (at 20 mg/kg)

The target compound’s pyridinyl substituent may enhance solubility or target specificity compared to these analogs, though direct anti-inflammatory data are unavailable.

FPR Agonist Pyridazinone Derivatives

Pyridazinone-based acetamides, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as mixed FPR1/FPR2 ligands, activating calcium mobilization and neutrophil chemotaxis . The target compound’s oxadiazole-pyridine system differs from pyridazinones, suggesting divergent receptor interactions. Pyridazinones’ ketone group and fused ring system likely confer distinct electronic and steric properties compared to the oxadiazole’s planar structure.

Thiazole and Triazole-containing Analogs

  • Thiazole derivative : 2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (C17H12BrClN2OS2) incorporates a thiazole ring, which may increase rigidity and alter hydrogen-bonding capacity compared to oxadiazoles .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight Key Features
Target Compound C15H11BrN4O2S 407.24 Oxadiazole-pyridine core, sulfanyl linker
Thiazole analog C17H12BrClN2OS2 455.78 Thiazole ring, chlorophenyl substituent
Triazole analog C16H15BrN4O2S 407.29 Triazole-furyl system, ethyl group

The target compound’s lower molecular weight and pyridine substituent may improve bioavailability compared to bulkier analogs.

Research Findings and Pharmacological Profiles

  • Anti-inflammatory Potential: Structural similarity to ’s oxadiazoles suggests the target compound may share anti-inflammatory mechanisms, though substituent differences (pyridine vs. chlorophenyl) could modulate potency .
  • Receptor Interactions: Unlike pyridazinone-based FPR agonists , the oxadiazole-pyridine system may target alternate pathways, such as kinase inhibition or cytokine modulation.
  • Synthetic Accessibility : The sulfanyl-acetamide linker is common in scalable synthesis routes, as seen in N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives .

Biological Activity

N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a sulfanyl group , and multiple aromatic substituents, including bromophenyl and pyridinyl groups. Its molecular formula is C21H15BrN5OSC_{21}H_{15}BrN_5OS with a molecular weight of approximately 485.43 g/mol. The structural complexity allows for diverse chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The presence of the triazole ring is particularly noteworthy as it has been linked to the inhibition of various enzymes and disruption of cellular pathways.

Antimicrobial Activity

In vitro studies have demonstrated that N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related compounds have shown promising results in antimicrobial assays using the turbidimetric method against various bacterial strains .

Anticancer Potential

The anticancer activity of this compound was evaluated using the Sulforhodamine B (SRB) assay against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives exhibited potent cytotoxic effects, with some compounds demonstrating IC50 values in the nanomolar range .

The mechanism of action for N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide involves binding to specific molecular targets within cells. The triazole ring can inhibit enzymes such as cytochrome P450, which are crucial for various metabolic processes. This inhibition leads to altered cellular responses that may be beneficial in treating diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents can significantly influence its efficacy:

Compound NameStructure FeaturesBiological Activity
2-{[4-(4-Chlorophenyl)-5-(Pyridin-4-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(3-Chlorophenyl)AcetamideSimilar triazole and sulfanyl groupsAntimicrobial
2-{[5-(Pyridin-3-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(3-Methylphenyl)AcetamideDifferent pyridine substitutionAntifungal
2-{[4-(Phenyl)-5-(Pyridin-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(Dimethylphenyl)AcetamideVariation in phenyl groupsCytotoxic

The unique combination of functional groups in N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide enhances its interaction with biological targets compared to similar compounds .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various derivatives for their antimicrobial activity against bacterial strains, compounds similar to N-(4-Bromophenyl)-2-{[5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamide showed promising results with significant inhibition zones observed during testing .
  • Cytotoxicity Against Cancer Cell Lines : A detailed investigation into the anticancer properties revealed that certain derivatives were effective against MCF7 cells. The study utilized SRB assays to quantify cell viability post-treatment, indicating a strong potential for these compounds in cancer therapy .

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